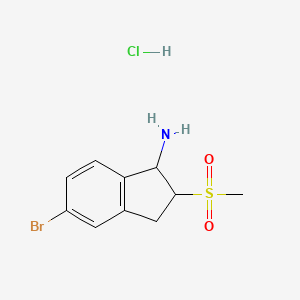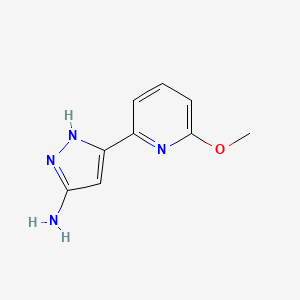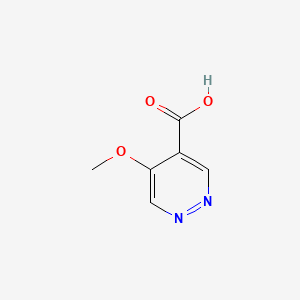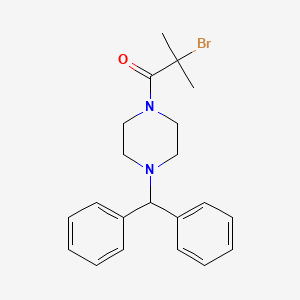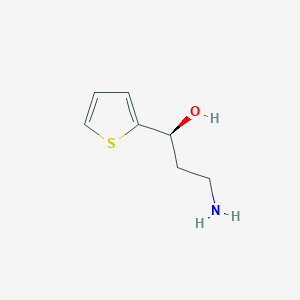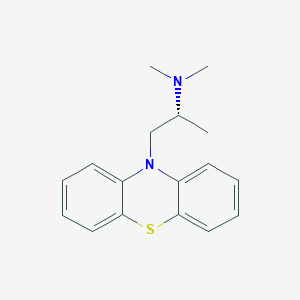amine hydrochloride](/img/structure/B15318857.png)
[(1-Ethoxycyclobutyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethoxycyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of cyclobutylamine, where the cyclobutyl ring is substituted with an ethoxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycyclobutyl)methylamine hydrochloride typically involves the reaction of cyclobutylamine with ethyl bromide under basic conditions to introduce the ethoxy group. This is followed by methylation using methyl iodide. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1-Ethoxycyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
科学的研究の応用
(1-Ethoxycyclobutyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-Ethoxycyclobutyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (1-Methoxycyclobutyl)methylamine hydrochloride
- (1-Ethylcyclobutyl)methylamine hydrochloride
- (1-Propoxycyclobutyl)methylamine hydrochloride
Uniqueness
(1-Ethoxycyclobutyl)methylamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different substituents.
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
1-(1-ethoxycyclobutyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-10-8(7-9-2)5-4-6-8;/h9H,3-7H2,1-2H3;1H |
InChIキー |
OPPPNGALTVXGDS-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCC1)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)
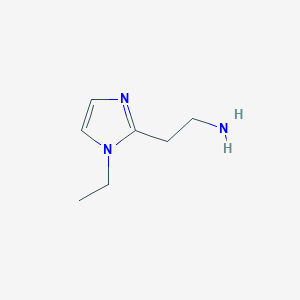
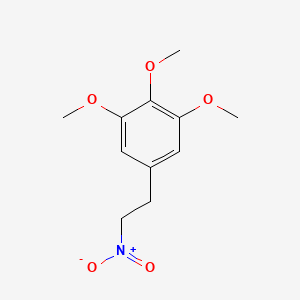
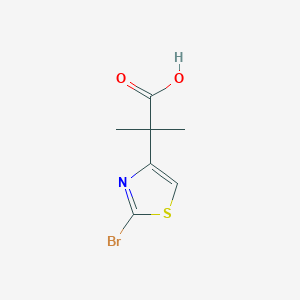
![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)
![6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)

